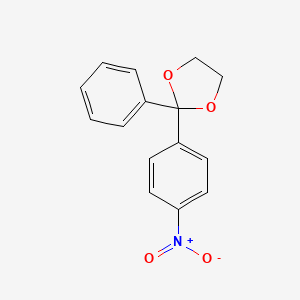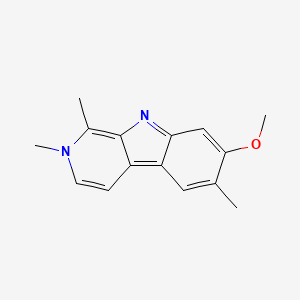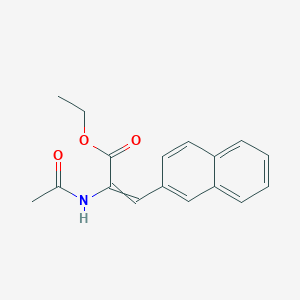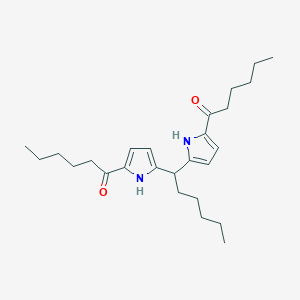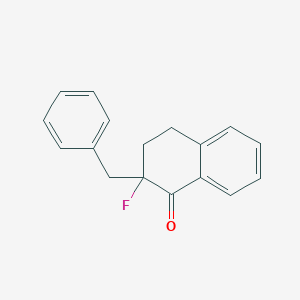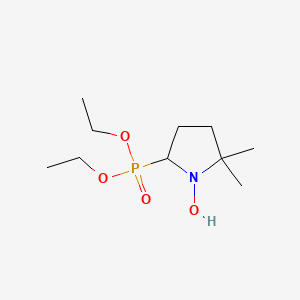![molecular formula C18H35LiSi3 B12565991 lithium;[3,5-bis(trimethylsilylmethyl)benzene-4-id-1-yl]methyl-trimethylsilane CAS No. 196394-57-7](/img/structure/B12565991.png)
lithium;[3,5-bis(trimethylsilylmethyl)benzene-4-id-1-yl]methyl-trimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium;[3,5-bis(trimethylsilylmethyl)benzene-4-id-1-yl]methyl-trimethylsilane is a complex organolithium compound. Organolithium compounds are widely used in organic synthesis due to their high reactivity and ability to form carbon-lithium bonds. This particular compound is notable for its unique structure, which includes multiple trimethylsilyl groups, enhancing its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium;[3,5-bis(trimethylsilylmethyl)benzene-4-id-1-yl]methyl-trimethylsilane typically involves the reaction of a precursor compound with a lithium reagent. One common method is the reaction of [3,5-bis(trimethylsilylmethyl)benzene-4-id-1-yl]methyl chloride with butyllithium. The reaction is usually carried out in an inert atmosphere to prevent the highly reactive lithium compound from reacting with moisture or oxygen .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability .
化学反应分析
Types of Reactions
Lithium;[3,5-bis(trimethylsilylmethyl)benzene-4-id-1-yl]methyl-trimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form hydrocarbons.
Substitution: The lithium atom can be substituted with other electrophiles, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens, alkyl halides, and carbonyl compounds. Typical reaction conditions involve low temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield alcohols or ketones, while substitution reactions can produce a wide range of organosilicon compounds .
科学研究应用
Lithium;[3,5-bis(trimethylsilylmethyl)benzene-4-id-1-yl]methyl-trimethylsilane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials
作用机制
The mechanism of action of lithium;[3,5-bis(trimethylsilylmethyl)benzene-4-id-1-yl]methyl-trimethylsilane involves the formation of highly reactive intermediates. The lithium atom acts as a nucleophile, attacking electrophilic centers in other molecules. This leads to the formation of new carbon-lithium bonds, which can then undergo further reactions to form a wide range of products .
相似化合物的比较
Similar Compounds
(Trimethylsilyl)methyllithium: This compound has a similar structure but lacks the additional trimethylsilyl groups on the benzene ring.
Bis(trimethylsilyl)methyllithium: This compound has two trimethylsilyl groups attached to the same carbon atom.
Tris(trimethylsilyl)methyllithium: This compound has three trimethylsilyl groups attached to the same carbon atom.
Uniqueness
Lithium;[3,5-bis(trimethylsilylmethyl)benzene-4-id-1-yl]methyl-trimethylsilane is unique due to its multiple trimethylsilyl groups, which enhance its stability and reactivity. This makes it a valuable reagent in organic synthesis, particularly for reactions requiring high reactivity and selectivity .
属性
CAS 编号 |
196394-57-7 |
|---|---|
分子式 |
C18H35LiSi3 |
分子量 |
342.7 g/mol |
IUPAC 名称 |
lithium;[3,5-bis(trimethylsilylmethyl)benzene-4-id-1-yl]methyl-trimethylsilane |
InChI |
InChI=1S/C18H35Si3.Li/c1-19(2,3)13-16-10-17(14-20(4,5)6)12-18(11-16)15-21(7,8)9;/h10-11H,13-15H2,1-9H3;/q-1;+1 |
InChI 键 |
BTWLREJWHUPGCI-UHFFFAOYSA-N |
规范 SMILES |
[Li+].C[Si](C)(C)CC1=CC(=[C-]C(=C1)C[Si](C)(C)C)C[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


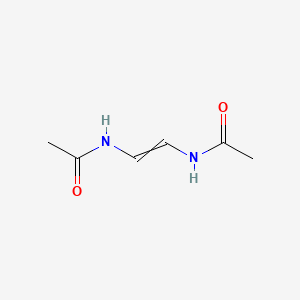
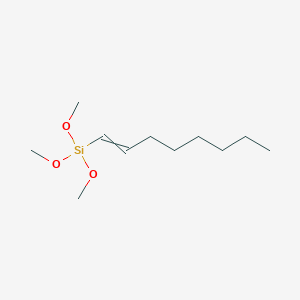
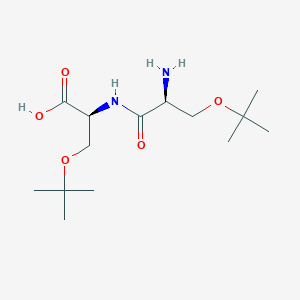
![Trimethyl-[(3-methylcyclopenten-1-yl)methyl]silane](/img/structure/B12565933.png)
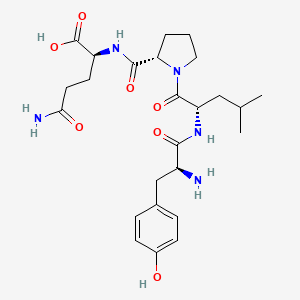

![2-((E)-2-(2-(Dimethylamino)-3-[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-YL)ethenyl)-1,3,3-trimethyl-3H-indolium tetrafluoroborate](/img/structure/B12565945.png)
